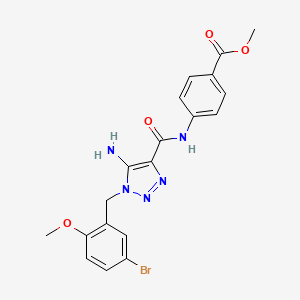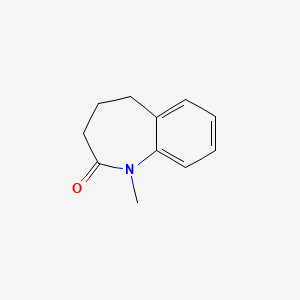![molecular formula C14H18N2O3 B2480008 N-[2-Methoxy-4-(Morpholin-4-yl)phenyl]prop-2-enamid CAS No. 2270918-62-0](/img/structure/B2480008.png)
N-[2-Methoxy-4-(Morpholin-4-yl)phenyl]prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The presence of the morpholine ring in its structure contributes to its biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of drugs targeting various diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: Employed in studying the biological pathways and mechanisms of action of morpholine derivatives.
Industrial Applications: Used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
Target of Action
The primary target of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants and some microorganisms .
Mode of Action
N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide interacts with its target by binding at the Q B binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis . The compound’s interaction with its target is driven by electrostatic interactions .
Biochemical Pathways
The compound affects the photosynthesis pathway by inhibiting the D1 protein of PS-II . This inhibition disrupts the electron transfer in photosynthesis, leading to a decrease in the production of ATP and NADPH, two molecules essential for the survival and growth of plants .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, which leads to the death of the plant or microorganism . This makes N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide an effective herbicide, particularly against Phalaris minor, a major weed of wheat crop .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-4-nitrophenol with morpholine to form 2-methoxy-4-(morpholin-4-yl)phenol.
Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The final step involves the acylation of the amine group with prop-2-enoyl chloride to form N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide
Uniqueness
N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the methoxy group and the prop-2-enamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-14(17)15-12-5-4-11(10-13(12)18-2)16-6-8-19-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDNCMRZMVNXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)


![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2479932.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B2479944.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)
![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)
![2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2479948.png)
